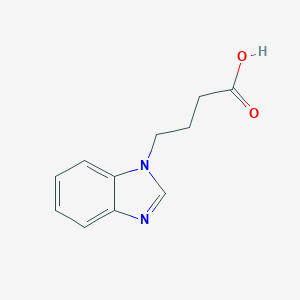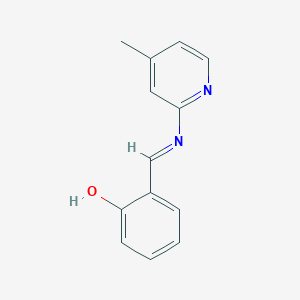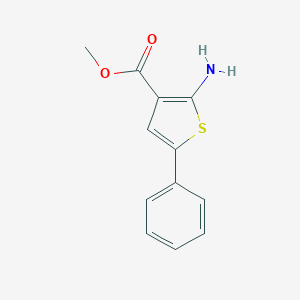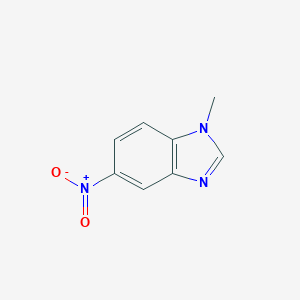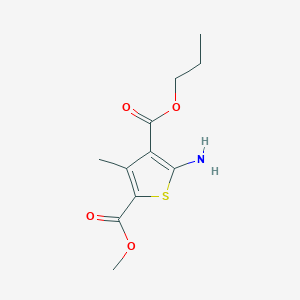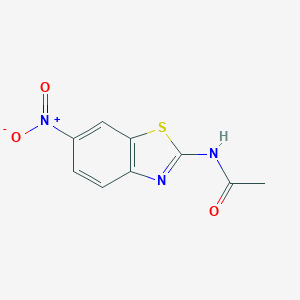![molecular formula C10H13NO4 B182987 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione CAS No. 70912-52-6](/img/structure/B182987.png)
2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
説明
The compound 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione is a derivative of 1,3-dioxane-4,6-dione, which is a class of compounds known for their diverse chemical reactivity and potential applications in organic synthesis. The structure of this compound suggests that it may have interesting chemical properties due to the presence of the pyrrolidin-2-ylidene moiety.
Synthesis Analysis
The synthesis of related 1,3-dioxane-4,6-dione derivatives has been explored in various studies. For instance, the reaction of 5-acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione with aliphatic amines and p-methoxy-aniline leads to the formation of N-substituted pyridine derivatives . Additionally, the condensation of Meldrum’s acid with acetone yields 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, which can react with tert-butyl isocyanide in the presence of primary or secondary amines to produce N-tert-butyl-2,2-dimethylbutyramide derivatives .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione has been determined using various analytical techniques. For example, the three-dimensional structure of a hydrogenated derivative of a similar compound was investigated using X-ray diffraction analysis . This provides valuable information about the stereochemistry and conformation of these molecules.
Chemical Reactions Analysis
The chemical reactivity of 1,3-dioxane-4,6-dione derivatives is quite versatile. Flash vacuum pyrolysis of certain derivatives leads to the formation of indolylmethyleneketenes, which can undergo various rearrangements to produce different heterocyclic compounds . Cycloaddition and cyclocondensation reactions are also common, as seen with methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,3,3-trifluoropropionate, which was synthesized by condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxane-4,6-dione derivatives can be influenced by the substituents attached to the dioxane ring. Electrochemical studies have been used to evaluate the influence of donor and acceptor substituents on the electrochemical behavior of these compounds . Computational studies have also provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of related Mannich base compounds, which are known for their antioxidant activity .
科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. The pyrrolidine ring's saturated scaffold offers significant benefits, including efficient exploration of pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage. The review delves into the bioactive molecules characterized by the pyrrolidine ring, highlighting the structure-activity relationship (SAR) of these compounds. The stereogenicity of carbons in the pyrrolidine ring is emphasized, illustrating how different stereoisomers and spatial orientations of substituents can lead to distinct biological profiles of drug candidates (Li Petri et al., 2021).
Diketopyrrolopyrroles: Optical Properties and Applications
Diketopyrrolopyrroles (DPPs) are prominent dyes with a broad spectrum of applications, including pigments, transistors, solar cells, and fluorescence imaging. The review covers the evolution in synthesis, reactivity, and understanding of optical properties over four decades. The chromophore extension in DPPs leads to notable changes in optical properties. These dyes are expected to continue garnering interest due to their straightforward synthesis, stability, and near-unity fluorescence quantum yield. This review serves as a comprehensive knowledge base for these dyes, promoting their application in various domains (Grzybowski & Gryko, 2015).
1,4-Dioxane: Environmental Impact and Remediation
1,4-Dioxane, used historically to stabilize chlorinated solvents, is an emerging water contaminant. It's known for its extensive contamination of drinking water supplies due to its physical and chemical characteristics. Despite its presence in over one-fifth of U.S. public water supplies, there are no federal or state maximum contaminant levels for 1,4-dioxane. The review highlights the need for further research on human health effects, chemical interactions, environmental fate, analytical detection, and treatment technologies, emphasizing the critical nature of addressing this contaminant for public health policy (Godri Pollitt et al., 2019).
特性
IUPAC Name |
2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYPUSZJRSKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351756 | |
| Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione | |
CAS RN |
70912-52-6 | |
| Record name | 2,2-Dimethyl-5-(2-pyrrolidinylidene)-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70912-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the significance of the solid-state structure of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione?
A: The study reports the first solid-state structural analysis of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione, a cyclic enaminone derived from Meldrum's acid []. This is important because understanding the three-dimensional arrangement of molecules in the solid state can provide insights into the compound's physical and chemical properties, such as melting point, solubility, and reactivity. The study found that the molecules form infinite linear chains through specific hydrogen bonding interactions []. This knowledge contributes to our understanding of this class of compounds and can be valuable for further research and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



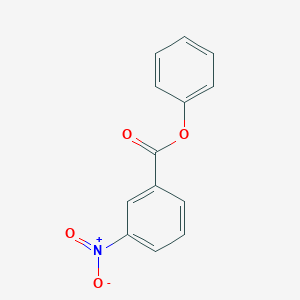
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)

